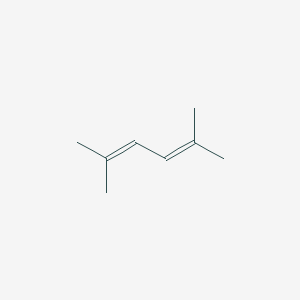

2,5-Dimethyl-2,4-hexadiene

Vue d'ensemble

Description

. Les radiosensibilisateurs sont des composés qui rendent les cellules cancéreuses plus sensibles à la radiothérapie, améliorant ainsi l'efficacité du traitement. Tropirine a montré des promesses dans l'inversion de la multirésistance aux médicaments, ce qui en fait un outil précieux en oncologie .

Méthodes De Préparation

La synthèse de la tropirine implique plusieurs étapes, commençant par la préparation du système cyclique tropane. Une méthode courante est la « double réaction de Mannich » intramoléculaire, qui utilise le succinaldéhyde, la méthylamine et l'acide acétonedicarboxylique comme réactifs . Cette réaction est biomimétique, ce qui signifie qu'elle imite les processus biosynthétiques naturels. Le rendement de cette synthèse peut dépasser 90% avec des améliorations ultérieures .

Analyse Des Réactions Chimiques

Alkene Cross-Metathesis

DMHD serves as a versatile reactant in alkene cross-metathesis, enabling the synthesis of tri- and tetra-substituted alkenes.

Key findings:

-

DMHD avoids gaseous alkene handling due to its liquid state and low volatility .

-

Exhibits high compatibility with industrial catalysts, enabling rubber valorization via metathesis .

Photochemical Reactions

DMHD participates in photodechlorination and energy transfer processes:

Photodechlorination of 9,10-Dichloroanthracene (DCA)

-

Mechanism :

| Parameter | Value |

|---|---|

| Wavelength | 365 nm or 404 nm |

| Inhibition by O₂/TCB | Strong (quenches intermediates) |

| Deuterium isotope effect | Confirms H⁺ transfer from DMH |

Halogenation Reactions

DMHD reacts with chlorine under controlled conditions to form dichlorinated derivatives:

| Reaction | Products | Conditions | Yield |

|---|---|---|---|

| Cl₂ addition | trans-2,5-Dichloro-2,5-dimethyl-3-hexene | Low temp., dark | 60–70% |

| 4,5-Dichloro-2,5-dimethyl-2-hexene | Radical pathway | 20–30% |

Key observation:

Cyclopropanation

DMHD undergoes asymmetric cyclopropanation with tert-butyl diazoacetate:

| Catalyst | Enantiomeric Excess (ee) | Application |

|---|---|---|

| Copper-bisoxazoline complex | >90% | Chiral synthon production |

This reaction highlights DMHD’s utility in stereoselective synthesis .

Thiol Additions

DMHD reacts with aliphatic/aromatic thiols via radical or ionic pathways:

| Thiol Type | Conditions | Product | Note |

|---|---|---|---|

| Aromatic thiols | UV light, RT | Thioether derivatives | Radical mechanism |

| Aliphatic thiols | Acidic catalysis | Markovnikov adducts | Ionic pathway |

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Reactions

2,5-Dimethyl-2,4-hexadiene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive double bonds make it suitable for producing specialty chemicals, including fragrances and flavors. The compound's utility in synthesizing insecticides has gained particular attention due to the increasing global demand for effective pest control solutions .

Production of Specialty Chemicals

The compound is employed in the manufacturing of materials such as resins and polymers. Its reactivity allows it to participate in diverse chemical reactions, enhancing the production of high-performance materials . Additionally, it is involved in the synthesis of 9-chloroanthracene, a compound used in electronic and optical applications .

Pharmaceutical Applications

Role in Drug Development

In the pharmaceutical industry, this compound is utilized as an intermediate for various drug formulations. Its application extends to the synthesis of compounds targeting diseases such as cancer and cardiovascular disorders . Notably, recent studies suggest its potential as a biomarker in breath analysis for early lung cancer detection, highlighting its importance in advancing healthcare diagnostics .

Agricultural Uses

Insecticide Production

The compound has gained prominence in agricultural applications, particularly in formulating insecticides. Its unique properties contribute to the stability and efficacy of these formulations, making them more effective against pests while reducing the frequency of applications needed . The growing emphasis on sustainable agricultural practices further enhances its relevance in developing eco-friendly pest control solutions.

Market Insights

The global market for this compound is projected to grow significantly. As of 2023, the market was valued at approximately USD 220 billion and is expected to reach USD 278.8 billion by 2031, with a growth rate of 2.5% CAGR from 2024 to 2031 . The demand is driven by:

- Increasing Chemical Synthesis Needs : The rise in production activities requiring this compound.

- Pharmaceutical Research Growth : An uptick in R&D activities within the pharmaceutical sector.

- Industrial Applications Expansion : Growth in industries utilizing resins and polymers.

Case Study 1: Insecticide Formulation

A study conducted on the use of this compound in insecticide formulations demonstrated its effectiveness in enhancing the stability and longevity of active ingredients. The results indicated that formulations containing this compound showed improved performance under various environmental conditions compared to traditional insecticides.

Case Study 2: Biomedical Research

Research exploring the use of this compound as a biomarker for lung cancer detection revealed promising results. The study highlighted its potential to be integrated into breath analysis technologies aimed at early diagnosis, showcasing its versatility beyond traditional chemical applications.

Mécanisme D'action

Tropirine operates as a radiosensitizer by enhancing the sensitivity of cancer cells to radiation therapy . The exact molecular targets and pathways involved in this process are still under investigation. it is believed that tropirine interferes with the DNA repair mechanisms in cancer cells, making them more susceptible to radiation-induced damage .

Comparaison Avec Des Composés Similaires

La tropirine est structurellement similaire à d'autres alcaloïdes tropaniques, tels que l'atropine et la scopolamine . sa capacité unique à agir comme radiosensibilisateur la distingue de ces composés. Alors que l'atropine et la scopolamine sont principalement utilisées pour leurs propriétés anticholinergiques, le rôle de la tropirine dans la recherche sur le cancer met en évidence sa particularité . D'autres composés similaires incluent la cocaïne et les calystégines, qui partagent le système cyclique tropane mais diffèrent considérablement par leurs propriétés biologiques et pharmacologiques .

Activité Biologique

2,5-Dimethyl-2,4-hexadiene (DMH) is a branched unsaturated hydrocarbon with significant applications in various fields, particularly in agriculture and pharmaceuticals. The compound is recognized for its role as an intermediate in the synthesis of insecticides and other agrochemicals, as well as its potential use as a biomarker in medical diagnostics.

- Molecular Formula : C₈H₁₄

- Boiling Point : 132-134 °C

- Melting Point : 11-14 °C

- Density : 0.773 g/mL at 25 °C

- Refractive Index : 1.476

These properties make DMH suitable for various chemical reactions, particularly in the synthesis of complex organic molecules.

Insecticidal Properties

DMH has been identified as a key intermediate in the production of several insecticides. Its electron-rich structure enhances its efficacy in pest control formulations. The compound's stability under environmental conditions contributes to its effectiveness as an active ingredient in agricultural chemicals, helping to mitigate crop losses due to pests .

Potential Medical Applications

Recent studies highlight DMH's potential as a biomarker for early lung cancer detection. Research indicates that it can be detected in breath analysis, providing a non-invasive method for cancer screening. This application aligns with the growing interest in using volatile organic compounds (VOCs) as diagnostic tools in oncology .

Case Study 1: Insecticide Development

A study focused on the synthesis of DMH-derived insecticides demonstrated that formulations containing DMH exhibited higher efficacy against common agricultural pests compared to traditional insecticides. The research emphasized the need for sustainable pest management solutions, highlighting DMH's role in developing environmentally friendly insecticides .

Case Study 2: Lung Cancer Biomarker

In another investigation, researchers explored the use of DMH as a breath biomarker for lung cancer. The study involved analyzing breath samples from patients diagnosed with lung cancer and healthy controls. Results indicated that elevated levels of DMH were significantly associated with lung cancer presence, suggesting its potential utility in early diagnosis and monitoring .

Research Findings

Propriétés

IUPAC Name |

2,5-dimethylhexa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPCYXCBXGQBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022116 | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 12-14 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.6 [mmHg] | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-13-6 | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biisocrotyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biisocrotyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Hexadiene, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexa-2,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIISOCROTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE5YRI32X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.